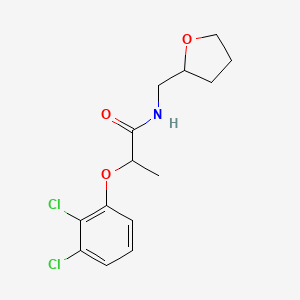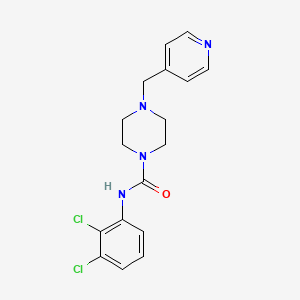
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFB is a small molecule that belongs to the class of benzamides, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is not fully understood. However, it is believed that N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide exerts its biological activity by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a crucial role in the regulation of gene expression, while sirtuins are enzymes that are involved in various cellular processes such as DNA repair, metabolism, and aging.
Biochemical and Physiological Effects
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide in lab experiments is its potent biological activity. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have anticancer activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide. One of the areas that require further investigation is the mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide. Understanding the mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide will provide valuable insights into its biological activity and potential applications. Another future direction is the development of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and other diseases. The use of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide as a tool for epigenetic research is another area that requires further investigation.
Conclusion
In conclusion, N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have potent anticancer activity, anti-inflammatory, and analgesic properties. The synthesis of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is a complex process that involves several steps. The mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes such as HDACs and sirtuins. There are several future directions for the research on N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide, including the development of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide-based drugs and the use of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide as a tool for epigenetic research.
Applications De Recherche Scientifique
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is in the field of medicinal chemistry. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)12-4-2-1-3-11(12)13(20)19-9-10-5-7-18-8-6-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLQFBKGRZIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)
![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4750892.png)

![N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4750910.png)
![2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B4750915.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4750917.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4750925.png)
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4750929.png)